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Compound of Interest

Compound Name: 3-Iodophenyl acetate

Cat. No.: B1338775 Get Quote

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance

(NMR) spectral data for 3-iodophenyl acetate against its structural isomers, 2-iodophenyl

acetate and 4-iodophenyl acetate, as well as the parent compound, phenyl acetate. This

analysis is crucial for researchers, scientists, and drug development professionals for the

unambiguous identification and characterization of these compounds. While experimental data

for 2- and 4-iodophenyl acetate and phenyl acetate are available, the data for 3-iodophenyl
acetate is based on predicted values due to the limited availability of public experimental

spectra.

Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for 3-iodophenyl acetate and its

analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

internal reference, multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m

(multiplet), and coupling constants (J) are given in Hertz (Hz).
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3-Iodophenyl

acetate
H-2 7.55 t 1.8

(Predicted) H-4 7.30 ddd 7.9, 1.8, 1.0

H-5 7.15 t 7.9

H-6 7.05 ddd 7.9, 1.8, 1.0

-COCH₃ 2.30 s -

2-Iodophenyl

acetate
H-3 7.42 dd 7.8, 1.6

(Experimental) H-4 7.17 td 7.8, 1.6

H-5 7.88 dd 7.8, 1.4

H-6 7.10 td 7.8, 1.4

-COCH₃ 2.35 s -

4-Iodophenyl

acetate
H-2, H-6 7.75 d 8.8

(Experimental) H-3, H-5 6.90 d 8.8

-COCH₃ 2.29 s -

Phenyl acetate H-2, H-6 7.10 m -

(Experimental)[1]

[2][3]
H-3, H-5 7.38 m -

H-4 7.22 m -

-COCH₃ 2.29 s -

Experimental Protocol: ¹H NMR Spectroscopy
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A standard protocol for the acquisition of a ¹H NMR spectrum for a compound like 3-
iodophenyl acetate is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 3-iodophenyl acetate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solution. TMS provides a reference signal at 0 ppm.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes

spectral resolution.

Data Acquisition:

Set the appropriate acquisition parameters, including the spectral width, number of scans,

and relaxation delay.

Acquire the free induction decay (FID) signal.

Data Processing:

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-

domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.
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Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the peaks to determine the relative number of protons contributing to each

signal.

Analyze the multiplicities and coupling constants to elucidate the spin-spin splitting

patterns.

Visualization of Proton Environments
The following diagram illustrates the chemical structure of 3-iodophenyl acetate and the

labeling of its distinct proton environments, corresponding to the data presented in the

comparison table.
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Caption: Structure of 3-iodophenyl acetate with labeled proton environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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